molecular formula C23H27N5O4S B11311868 N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B11311868
M. Wt: 469.6 g/mol
InChI Key: ARYPLFYTPRBLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrimidine, benzodioxine, and sulfonamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the diethylamino and methyl groups. The benzodioxine ring is then synthesized and attached to the pyrimidine core. Finally, the sulfonamide group is introduced through sulfonation reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.

Scientific Research Applications

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.

Comparison with Similar Compounds

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be compared with other similar compounds, such as:

    N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide: This compound shares a similar pyrimidine core but differs in the substituents attached to the phenyl ring.

    4-amino-N-[2-(diethylamino)ethyl]benzamide: This compound has a similar diethylamino group but lacks the benzodioxine and sulfonamide groups.

    N-[4-(diethylamino)phenyl]-N’-phenylurea: This compound contains a diethylamino group and a phenyl ring but differs in the overall structure and functional groups.

Properties

Molecular Formula

C23H27N5O4S

Molecular Weight

469.6 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C23H27N5O4S/c1-4-28(5-2)23-15-22(24-16(3)25-23)26-17-6-8-18(9-7-17)27-33(29,30)19-10-11-20-21(14-19)32-13-12-31-20/h6-11,14-15,27H,4-5,12-13H2,1-3H3,(H,24,25,26)

InChI Key

ARYPLFYTPRBLKT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.